molecular formula C12H21NO3 B7683384 rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate

rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate

Cat. No.: B7683384
M. Wt: 227.30 g/mol
InChI Key: WFKBTVBJRXEGPV-SKDRFNHKSA-N
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Description

Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a formyl group and a methyl group at the 2-position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate typically involves the following steps:

  • Formation of Cyclopentyl Carbamate: : The cyclopentyl ring is first functionalized with a carbamate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

  • Introduction of the Formyl Group: : The formyl group is introduced at the 2-position of the cyclopentyl ring through a formylation reaction, often using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale distillation units, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: : LiAlH4, catalytic hydrogenation (H2, Pd/C).

  • Substitution: : Various nucleophiles (e.g., amines, alcohols) in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : Cyclopentyl-2-carboxylic acid.

  • Reduction: : Cyclopentyl-2-amine.

  • Substitution: : Various substituted cyclopentyl carbamates.

Scientific Research Applications

Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl N-[(1R,2S)-2-formyl-2-methylcyclopentyl]carbamate: : This compound differs in the stereochemistry at the 1- and 2-positions of the cyclopentyl ring.

  • tert-Butyl N-[(1R,2R)-2-formyl-2-ethylcyclopentyl]carbamate: : This compound has an ethyl group instead of a methyl group at the 2-position.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBTVBJRXEGPV-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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